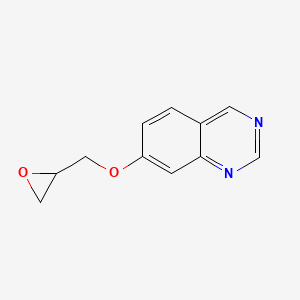

7-(Oxiran-2-ylmethoxy)quinazoline

Description

Properties

Molecular Formula |

C11H10N2O2 |

|---|---|

Molecular Weight |

202.21 g/mol |

IUPAC Name |

7-(oxiran-2-ylmethoxy)quinazoline |

InChI |

InChI=1S/C11H10N2O2/c1-2-9(14-5-10-6-15-10)3-11-8(1)4-12-7-13-11/h1-4,7,10H,5-6H2 |

InChI Key |

RIHGQIYZEFYAAM-UHFFFAOYSA-N |

Canonical SMILES |

C1C(O1)COC2=CC3=NC=NC=C3C=C2 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 7-Hydroxyquinazoline Intermediate

- Starting from quinazoline derivatives, the 7-position is functionalized to introduce a hydroxy group.

- For example, 4-((3-chloro-4-fluorophenyl)amino)quinazoline-6,7-diol can be synthesized by stirring the precursor in methanol at 0 °C to room temperature for several hours, followed by evaporation and aqueous work-up to isolate the diol intermediate with high yield (~91%).

Formation of 7-Hydroxyquinazolin-6-yl Pivalate

- The 7-hydroxyquinazoline is treated with pivaloyl anhydride (Piv2O) at low temperature (−40 °C) in the presence of a base such as triethylamine to afford the pivalate ester.

- The reaction mixture is stirred initially at −40 °C, then at room temperature, followed by extraction and purification to yield the pivalate intermediate (~30% yield).

Alkylation with Oxiran-2-ylmethyl 4-nitrobenzenesulfonate

- The pivalate intermediate is reacted with oxiran-2-ylmethyl 4-nitrobenzenesulfonate (an epoxide-containing alkylating agent) in the presence of a base such as potassium carbonate at 0 °C.

- The mixture is stirred initially at 0 °C and then at room temperature for several hours to complete the nucleophilic substitution, where the hydroxy group is replaced by the oxiran-2-ylmethoxy substituent.

- The reaction mixture is extracted with ethyl acetate, washed with water and brine to remove excess solvents and reagents, and concentrated to obtain the target compound with yields around 68%.

Summary Table of Key Preparation Steps

| Step | Starting Material | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Quinazoline derivative | MeOH, 0 °C to RT, stirring 4.5 h | 91 | Formation of 7-hydroxyquinazoline diol |

| 2 | 7-Hydroxyquinazoline | Pivaloyl anhydride, triethylamine, −40 °C to RT | 30 | Formation of pivalate ester intermediate |

| 3 | Pivalate intermediate | Oxiran-2-ylmethyl 4-nitrobenzenesulfonate, K2CO3, 0 °C to RT | 68 | Alkylation to form 7-(oxiran-2-ylmethoxy)quinazoline |

Mechanistic and Practical Considerations

- The initial hydroxy functionalization allows selective substitution at the 7-position.

- Pivalate ester formation serves as a protective/activating group to improve the nucleophilic substitution efficiency.

- The use of oxiran-2-ylmethyl 4-nitrobenzenesulfonate as an alkylating agent introduces the epoxide moiety under mild conditions.

- Control of temperature is critical to avoid epoxide ring-opening side reactions.

- The reaction is monitored by thin-layer chromatography (TLC) to confirm completion.

- Purification typically involves extraction and solvent washes without the need for extensive chromatographic steps, enhancing scalability.

Alternative Synthetic Approaches and Related Chemistry

While the above method is the most direct for this compound, broader synthetic strategies for quinazoline derivatives include:

- Transition-metal-free one-pot syntheses from 2-aminoarylketones and orthoesters or methylarenes under mild conditions, which provide quinazoline frameworks but may require further functionalization to introduce the oxirane group.

- Tandem catalytic reactions involving carbon–nitrogen bond formation and annulation, useful for constructing complex quinazoline derivatives but less specific to the oxiran-2-ylmethoxy substituent.

- These methods emphasize green chemistry principles such as solvent-free conditions, mild temperatures, and high atom economy, which may be adapted for epoxide-functionalized quinazolines with further optimization.

Chemical Reactions Analysis

Types of Reactions

7-[(Oxiran-2-yl)methoxy]quinazoline undergoes various types of chemical reactions, including:

Oxidation: The epoxide group can be oxidized to form diols or other oxidized products.

Reduction: Reduction reactions can open the epoxide ring, leading to the formation of alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include diols from oxidation, alcohols from reduction, and various substituted quinazoline derivatives from nucleophilic substitution .

Scientific Research Applications

7-[(Oxiran-2-yl)methoxy]quinazoline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-[(oxiran-2-yl)methoxy]quinazoline involves its interaction with specific molecular targets and pathways. The epoxide group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This can result in the disruption of cellular processes such as DNA replication and protein synthesis, which is particularly useful in cancer treatment .

Comparison with Similar Compounds

Comparison with Similar Quinazoline Derivatives

To contextualize the properties of 7-(Oxiran-2-ylmethoxy)quinazoline, we compare it with three structurally related quinazoline derivatives: 7-Methoxy-2-methylquinazoline , 4-chloro-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazoline , and natural quinazoline alkaloids isolated from Isatis indigotica.

Structural and Functional Group Analysis

Key Observations :

- Epoxide vs. This could enable covalent interactions with nucleophilic residues in biological targets (e.g., cysteine in kinases) .

- Steric and Solubility Effects : The bulkier piperidinylmethoxy group in the 4-chloro-6-methoxy derivative enhances solubility in polar solvents compared to the smaller methoxy or epoxide groups .

- Natural vs. Synthetic Derivatives : Natural quinazoline-2,4-diones from Isatis indigotica lack complex substituents, highlighting synthetic derivatives' tailored modifications for enhanced bioactivity .

Q & A

Q. What are the optimal synthetic routes for 7-(Oxiran-2-ylmethoxy)quinazoline, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves cyclization reactions or functionalization of pre-existing quinazoline scaffolds. For example:

- Microwave-assisted synthesis improves reaction efficiency and reduces side products compared to traditional thermal methods .

- Solvent selection (e.g., DMF vs. THF) impacts reaction kinetics and product distribution. Polar aprotic solvents enhance nucleophilic substitution at the oxiran moiety .

- Protecting groups (e.g., methoxy or chloro substituents) are critical for regioselective functionalization. Deprotection steps must be optimized to avoid degradation .

Q. How does the epoxide (oxiran) group in this compound influence its chemical reactivity and stability under different experimental conditions?

- Methodological Answer : The epoxide group introduces both reactivity and instability:

- Acid/Base Sensitivity : Epoxides undergo ring-opening in acidic or basic conditions, forming diols or ethers. Stability studies in buffered solutions (pH 4–9) are recommended .

- Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition above 150°C, necessitating low-temperature storage .

- Reactivity with Nucleophiles : The oxiran group reacts with amines or thiols, enabling bioconjugation. Kinetic studies using NMR or HPLC can quantify reaction rates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?

- Methodological Answer : Discrepancies often arise from structural variability or assay conditions:

- Structural Analysis : Use X-ray crystallography or DFT calculations to confirm substituent positions, as even minor changes (e.g., methoxy vs. methyl groups) alter bioactivity .

- Assay Standardization : Compare IC50 values under consistent conditions (e.g., cell line, incubation time). Meta-analyses of kinase inhibition data are recommended .

- Metabolite Profiling : LC-MS/MS can identify degradation products or metabolites that interfere with activity assays .

Q. What strategies improve regioselectivity in functionalizing the quinazoline core while preserving the oxiran moiety?

- Methodological Answer : Regioselectivity challenges arise from competing reactive sites:

- Catalytic Systems : Pd-catalyzed cross-coupling at C4/C7 positions avoids epoxide ring-opening. Ligand selection (e.g., PPh3 vs. Xantphos) modulates selectivity .

- Protection-Deprotection : Temporary protection of the oxiran group with trimethylsilyl chloride allows selective modification of other sites .

- Computational Guidance : DFT-based transition state modeling predicts favorable reaction pathways, reducing trial-and-error experimentation .

Q. How can computational methods enhance the design of this compound derivatives for targeted enzyme inhibition?

- Methodological Answer : Integrate molecular docking and MD simulations:

- Docking Studies : Use AutoDock Vina to screen derivatives against target proteins (e.g., EGFR kinase). Focus on hydrogen bonding with the oxiran oxygen .

- Free Energy Calculations : MM-GBSA quantifies binding affinities, prioritizing derivatives with ΔG < −8 kcal/mol .

- ADMET Prediction : SwissADME evaluates pharmacokinetic properties, filtering out derivatives with poor solubility or high hepatotoxicity .

Data Analysis and Experimental Design

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

- Methodological Answer : Multi-technique validation ensures accuracy:

- NMR Spectroscopy : 1H/13C NMR confirms substituent positions and epoxide integrity. NOESY detects steric interactions .

- Mass Spectrometry : High-resolution ESI-MS identifies molecular ions and fragmentation patterns .

- X-ray Crystallography : Resolves ambiguous regiochemistry, especially in polycyclic derivatives .

Q. How should researchers design experiments to assess the oxidative stability of this compound in biological matrices?

- Methodological Answer : Simulate physiological conditions with controlled variables:

- Oxidative Stress Models : Incubate with H2O2 or cytochrome P450 enzymes, monitoring degradation via HPLC .

- Stabilizers : Test antioxidants (e.g., ascorbic acid) in buffer solutions. Compare half-life (t1/2) with/without stabilizers .

- In Vivo Correlation : Use microsomal assays to predict hepatic stability. Correlation coefficients >0.8 validate translatability .

Conflict Resolution in Data Interpretation

Q. How to address discrepancies between computational predictions and experimental results for epoxide reactivity?

- Methodological Answer : Reconcile theory and practice through iterative refinement:

- Error Analysis : Compare DFT-calculated activation energies with experimental Arrhenius plots. Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) .

- Solvent Effects : Incorporate implicit solvent models (e.g., PCM) in simulations to better match observed kinetics .

- Stereoelectronic Factors : Re-evaluate orbital interactions (e.g., hyperconjugation in epoxide ring) using NBO analysis .

Tables for Quick Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.